molecular formula C17H15ClNNaO3 B14634066 ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- CAS No. 55327-77-0

ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-

Cat. No.: B14634066
CAS No.: 55327-77-0
M. Wt: 339.7 g/mol
InChI Key: HXFIKVDSHQWVRM-UHFFFAOYSA-M
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Description

ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-: is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a p-chlorophenyl group and a phenylacetyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- typically involves the following steps:

    Starting Materials: The synthesis begins with alanine, p-chlorophenylalanine, and phenylacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the monosodium salt.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the p-chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom in the p-chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered phenyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

  • Investigated for its effects on enzyme activity and protein interactions.
  • Used in studies related to amino acid metabolism and transport.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the modulation of neurotransmitter levels.
  • Studied for its effects on serotonin and other neurotransmitter pathways.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit tryptophan hydroxylase, leading to a decrease in serotonin synthesis . This interaction can affect neurotransmitter levels and influence various physiological processes.

Comparison with Similar Compounds

    p-Chlorophenylalanine: Shares the p-chlorophenyl group but lacks the phenylacetyl group.

    Phenylalanine: Similar amino acid structure but without the p-chlorophenyl and phenylacetyl groups.

    Tyrosine: Contains a phenolic group instead of the p-chlorophenyl group.

Uniqueness:

  • The presence of both p-chlorophenyl and phenylacetyl groups makes ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- unique in its chemical reactivity and potential applications.
  • Its ability to modulate enzyme activity and neurotransmitter levels sets it apart from other similar compounds.

Properties

CAS No.

55327-77-0

Molecular Formula

C17H15ClNNaO3

Molecular Weight

339.7 g/mol

IUPAC Name

sodium;3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoate

InChI

InChI=1S/C17H16ClNO3.Na/c18-14-8-6-13(7-9-14)10-15(17(21)22)19-16(20)11-12-4-2-1-3-5-12;/h1-9,15H,10-11H2,(H,19,20)(H,21,22);/q;+1/p-1

InChI Key

HXFIKVDSHQWVRM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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